molecular formula C7H5ClN2O B1589704 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 346599-62-0

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B1589704
CAS RN: 346599-62-0
M. Wt: 168.58 g/mol
InChI Key: MUJHLWISGAWFPZ-UHFFFAOYSA-N
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Description

“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Physical And Chemical Properties Analysis

“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a solid at 20℃ . The molecular weight of the compound is 152.58 .

Scientific Research Applications

Charge Density Analysis

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: has been studied for its electronic structure through experimental charge density analysis. High-resolution X-ray diffraction data at low temperatures have been used to refine the multipole model based on the Hansen–Coppens formalism. This analysis provides insights into the covalent nature of bonds within the molecule and the strength of intermolecular hydrogen bonds .

Cancer Therapy

Derivatives of this compound have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers. Compounds with this core structure have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .

Drug Design

The 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one scaffold is utilized in structure-based drug design. It serves as a hinge binder in the development of novel potent and selective inhibitors targeting specific proteins involved in disease pathways, such as ATR inhibitors used in cancer treatment .

Kinetic Stability Assessment

The compound’s large HOMO-LUMO energy gap indicates high kinetic stability, which is a desirable property in drug development. A high energy gap suggests that the compound is less reactive and more stable, making it a suitable candidate for further pharmaceutical exploration .

Molecular Interaction Studies

The topological parameters derived from charge density studies can reveal the nature of molecular interactions, such as hydrogen bonding. Understanding these interactions is vital for predicting the compound’s behavior in complex biological systems and for designing molecules with desired properties .

Electronic Structure Computation

Density Functional Theory (DFT) calculations have been performed to understand the electronic structure of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one . These computational studies complement experimental findings and are essential for predicting reactivity and properties of the molecule .

Safety And Hazards

“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJHLWISGAWFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458272
Record name 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS RN

346599-62-0
Record name 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in WO2001046196A1. A mixture of 3,3-dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (4.07 g, 12.5 mmol), zinc dust (8.15 g, 125 mmol), AcOH (54.2 ml, 12.5 mmol), and MeOH (54.2 ml, 12.5 mmol) was stirred at rt. After 3 h, the reaction mixture was passed through a pad of celite with an aid of EtOAc. The filtrate was then diluted with brine. The whole was extracted with EtOAc. The organic layer was further washed with brine, dried over MgSO4, filtered, concentrated. The product was purified by column chromatography on silica gel using 70:30 DCM:(90:10:1 DCM:MeOH:NH4OH). Fractions containing the product were concentrated. White cotton-like solid, 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one was obtained. MS Calcd for C7H5ClN2O: [M]+=168. Found: [M+H]+169.
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3,3-dibromo-4-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (0.745 g, 2.3 mmol), zinc dust (1.49 g, 23 mmol), acetic acid (10 mL) and methanol (10 mL) was stirred at room temperature for 2 hours. The reaction mixture was then diluted with brine and extracted with ethyl acetate. The organic layer was further washed with brine, dried over anhydrous sodium sulfate, concentrated and dried in a vacuum oven to give 0.3 g (78%) of 4-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one as a tan solid. 1H NMR (360 MHz, DMSO-d6) δ 11.21 (s, br, NH), 8.01 (d, J=5.66 Hz, 1H), 7.23 (d, J=5.66 Hz, 1H), and 3.59 (s, 2H, CH,). MS m/e 168 [M+].
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Reactant of Route 2
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Reactant of Route 6
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

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